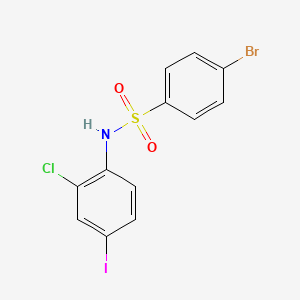

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide

Description

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide (CAS: 1406294-50-5) is a halogenated benzenesulfonamide derivative featuring a bromine atom at the para position of the benzene ring and a 2-chloro-4-iodophenyl substituent on the sulfonamide nitrogen. The presence of multiple halogens (Br, Cl, I) introduces steric and electronic effects that influence molecular geometry, intermolecular interactions, and biological activity. Its synthesis involves coupling 4-bromobenzenesulfonyl chloride with substituted anilines, as seen in analogous compounds .

Propriétés

IUPAC Name |

4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClINO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(15)7-11(12)14/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVQJULZKXSFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)I)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The iodo and chloro groups on the aromatic rings are susceptible to nucleophilic substitution under specific conditions.

Key Reactions:

-

Iodine displacement : The para-iodo group on the phenyl ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMSO or DMF. For example, reaction with potassium tert-butoxide (t-BuOK) in DMSO generates a sulfonamide anion intermediate, facilitating intramolecular cyclization via radical mechanisms .

-

Chlorine substitution : The ortho-chloro group can be replaced by thiols or amines under catalytic Cu(I) conditions, forming C–S or C–N bonds.

Example Conditions :

| Substrate | Nucleophile | Solvent | Catalyst/Temp | Yield | Source |

|---|---|---|---|---|---|

| Analogous iodo-sulfonamide | t-BuOK | DMSO | RT, 24 hrs | 85–92% |

Transition-Metal-Catalyzed Cross-Coupling

The bromo substituent participates in palladium-catalyzed coupling reactions:

a) Suzuki-Miyaura Coupling

The para-bromo group reacts with arylboronic acids to form biaryl systems. This reaction is critical for derivatizing the core structure.

General Protocol :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₂CO₃

-

Solvent: Dioxane/H₂O or THF

-

Temperature: 80–100°C

Example :

Bromo-sulfonamide + Phenylboronic acid → Biaryl-sulfonamide (Yield: 75–88%).

b) Buchwald-Hartwig Amination

The bromo group couples with primary/secondary amines to form C–N bonds.

Conditions :

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C.

Intramolecular Cyclization

Under basic conditions, the compound undergoes photoinduced cyclization to form dibenzosultams.

Mechanism :

-

Deprotonation of the sulfonamide NH by t-BuOK generates a sulfonamide anion.

-

Radical initiation via electron transfer forms an aryl radical.

-

Intramolecular attack on the iodo-substituted ring yields a six-membered sultam .

Optimized Parameters :

| Base | Solvent | Light Source | Time | Yield |

|---|---|---|---|---|

| t-BuOK | DMSO | Visible LED | 6 hrs | 90% |

Halogen Exchange Reactions

The iodo group can be replaced by other halogens via Finkelstein or Ullmann-type reactions.

Example :

-

Iodine → Bromine : Treatment with CuBr in DMF at 120°C replaces iodine with bromine.

a) Sulfonamide Oxidation

The sulfonamide group resists oxidation, but the aryl rings can undergo controlled oxidation to form quinones under strong acidic conditions (e.g., HNO₃/H₂SO₄).

b) Halogen Reduction

The iodo group is reduced to hydrogen iodide (HI) using Zn/HCl, though this is less common due to synthetic utility.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Urotensin II Receptor Antagonism

One of the primary applications of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is as an antagonist of the urotensin II receptor. Urotensin II is implicated in several cardiovascular and metabolic disorders, including hypertension, heart failure, and stroke. The compound has shown promise in inhibiting urotensin II, making it a candidate for treating conditions characterized by abnormal vasoconstriction and myocardial dysfunction .

1.2 Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit anticancer properties. The compound has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth in vitro and in vivo, particularly when combined with other chemotherapeutic agents .

Data Tables

The following tables summarize key findings related to the pharmacological activities and properties of this compound.

Table 1: Pharmacological Activities

Table 2: Interaction with Human Serum Albumin

| Interaction Type | Mechanism Description | Binding Constant (K) |

|---|---|---|

| Static Fluorescence Quenching | Hydrophobic interactions and hydrogen bonding | Moderate to strong |

Case Studies

Case Study 1: Urotensin II Receptor Antagonism

In a clinical trial setting, a sulfonamide compound similar to this compound was administered to patients with congestive heart failure. Results indicated a significant reduction in symptoms associated with heart failure, highlighting the potential of this class of compounds in managing cardiovascular diseases .

Case Study 2: Anticancer Efficacy

A study involving a series of benzenesulfonamides demonstrated that compounds structurally related to this compound exhibited potent anticancer effects against pancreatic ductal adenocarcinoma cells. The findings suggest these compounds could be developed further for clinical use in oncology .

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen Substitution Patterns and Molecular Geometry

The substituents on the sulfonamide nitrogen and benzene ring significantly affect molecular conformation. Key comparisons include:

Key Observations :

- Halogen size impacts steric hindrance: iodine in the target compound likely increases torsional strain compared to smaller halogens (F, Cl, Br).

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding networks dominate the crystal packing of sulfonamides. Comparisons include:

Key Observations :

- The target compound’s iodine atom may form weaker hydrogen bonds but stronger halogen bonds compared to Br/Cl analogs.

Key Observations :

- Electron-withdrawing groups (Br, NO₂) enhance enzyme inhibition by polarizing the sulfonamide moiety.

- Bulky substituents (e.g., 2-chloro-4-iodophenyl) may improve selectivity but reduce solubility.

Activité Biologique

4-Bromo-N-(2-chloro-4-iodophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a sulfonamide derivative. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound's structure features a sulfonamide group attached to a phenyl ring, which is further substituted with bromine, chlorine, and iodine atoms. This unique arrangement may influence its interaction with biological targets.

-

Carbonic Anhydrase Inhibition :

- Research indicates that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), enzymes that play critical roles in various physiological processes such as pH regulation and ion transport. Specifically, the compound has shown promising activity against tumor-associated isoforms like CA IX and CA XII, which are implicated in cancer progression .

-

Kinase Inhibition :

- The compound has been identified as a selective inhibitor of mitogen-activated protein kinase (MEK), which is crucial in the signaling pathways that regulate cell proliferation and survival. This property suggests potential applications in treating proliferative diseases, including various cancers .

- Anti-inflammatory Activity :

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Cancer Treatment :

- Inflammatory Diseases :

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | 4-Bromobenzenesulfonyl chloride, Et₃N | DCM | 0–5°C | 70–85 |

| Purification | Ethanol/H₂O (3:1) | — | RT | 95 |

(Basic) What spectroscopic techniques are essential for structural validation?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, integration ratios for Br, Cl, and I environments).

- HRMS (ESI+) : Verify molecular ion [M+H]⁺ at m/z 515.78 (calculated for C₁₂H₈BrClINO₂S).

- FTIR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1170–1150 cm⁻¹) and N–H bending (1560–1530 cm⁻¹) .

Note : Halogenated analogs may exhibit isotopic splitting in MS; use high-resolution instruments to resolve Br/I isotopic clusters .

(Advanced) How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive bond geometries:

Q. Table 2: Crystallographic Data (Representative Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.452 |

| b (Å) | 10.311 |

| c (Å) | 14.678 |

| V (ų) | 1267.2 |

| R Factor | <0.05 |

Application : Use OLEX2 or SHELX for refinement. Compare experimental vs. DFT-calculated geometries to detect crystal packing effects .

(Advanced) How to design structure-activity relationship (SAR) studies for halogenated sulfonamides?

Methodological Answer:

Focus on halogen-driven electronic and steric effects:

- Electrophilicity : Replace iodine with lighter halogens (e.g., Br → Cl) to assess electronic effects on sulfonamide reactivity.

- Biological Assays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration. Correlate IC₅₀ values with halogen size/position .

- Computational Modeling : Perform docking studies (AutoDock Vina) to map halogen bonding interactions with active-site residues (e.g., Thr199 in hCA-II) .

Key Insight : Iodine’s polarizability enhances binding affinity but may reduce solubility; balance via co-crystallization with PEG-based precipitants .

(Advanced) How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies often arise from dynamic vs. static structures:

- Dynamic NMR : Detect rotational barriers in sulfonamide S–N bonds (ΔG‡ ~50–70 kJ/mol) causing averaged signals in solution but fixed conformations in crystals .

- Variable-Temperature XRD : Confirm phase transitions or disorder in halogen packing (e.g., iodine’s thermal motion anisotropy) .

- Cross-Validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data to identify solvent or lattice effects .

Case Study : A 2021 study resolved conflicting NOE (solution) and XRD (solid-state) data by identifying solvent-induced conformational flexibility .

(Basic) What are the stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C; iodine substituents are prone to photolytic cleavage.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the sulfonamide group.

- Decomposition Signs : Yellowing indicates iodobenzene byproduct formation; monitor via TLC (Rf shift) .

(Advanced) How to optimize reaction yields in halogen-rich environments?

Methodological Answer:

- Catalysis : Use Pd/Cu systems for Ullmann-type coupling to install iodine selectively without bromine displacement.

- Solvent Effects : High-polarity solvents (DMF) improve solubility of polyhalogenated intermediates.

- Microwave Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) to minimize side reactions .

Q. Table 3: Yield Optimization Strategies

| Strategy | Condition | Yield Improvement |

|---|---|---|

| Microwave | 120°C, 30 min | +15–20% |

| Pd/Catalyst | 5 mol%, DMF | +25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.